molecular formula C10H13NO2 B555022 L-Homophenylalanine CAS No. 943-73-7

L-Homophenylalanine

Cat. No. B555022
CAS RN: 943-73-7
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-VIFPVBQESA-N
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Description

L-Homophenylalanine is a non-proteinogenic L-alpha-amino acid that is an analogue of L-phenylalanine having a 2-phenylethyl rather than a benzyl side-chain . It is a vital building block for the synthesis of numerous chiral drugs .


Synthesis Analysis

A route involving both enzymatic and spontaneous chemical reactions was designed for the synthesis of L-homophenylalanine from inexpensive building blocks . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .


Molecular Structure Analysis

The molecular formula of L-Homophenylalanine is C10H13NO2 . It is an analogue of L-phenylalanine having a 2-phenylethyl rather than a benzyl side-chain .


Chemical Reactions Analysis

In the synthesis of L-Homophenylalanine, one enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .


Physical And Chemical Properties Analysis

The molecular weight of L-Homophenylalanine is 179.22 g/mol . It is a non-proteinogenic L-alpha-amino acid .

Scientific Research Applications

Pharmaceutical Precursor

L-Homophenylalanine serves as a precursor in the pharmaceutical industry for the production of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are crucial for managing conditions such as hypertension and congestive heart failure. The compound is involved in the synthesis of NEPA [(S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine], a key intermediate in the preparation of ACE inhibitors like enalapril, delapril, quinapril, and ramipril .

Biocatalysis

In the realm of green chemistry, L-Homophenylalanine is synthesized using biocatalytic methods, which are considered more environmentally friendly compared to traditional chemical synthesis. This approach reduces process complexity, cost, and environmental pollution, making it an attractive method for industrial applications .

Chemical Synthesis

L-Homophenylalanine is a vital building block in the synthesis of numerous chiral drugs. Innovative methods such as enzymatic-spontaneous chemical cascade catalysis have been designed to produce L-Homophenylalanine efficiently from simple and cost-effective starting materials .

Biotechnology

In biotechnological applications, L-Homophenylalanine is used for the synthesis of several blockbuster pharmaceuticals, including proteasome inhibitors, acetylcholinesterase inhibitors, and β-lactam antibiotics. Biocatalysts used for its synthesis offer mild reaction conditions and excellent selectivity .

Environmental Impact

The synthesis of L-Homophenylalanine via biocatalytic methods aligns with the principles of sustainable development. These methods minimize the environmental impact by avoiding the use of harsh chemicals and reducing waste production, contributing to a more sustainable pharmaceutical industry .

Industrial Applications

Beyond its pharmaceutical applications, L-Homophenylalanine can act as an anti-tumor agent. Its role in the synthesis of various intermediates and end-products makes it a compound of interest in different industrial sectors, including the development of new materials and specialty chemicals .

properties

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315729
Record name L-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Homophenylalanine

CAS RN

943-73-7
Record name L-Homophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homophenylalanine, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-homophenylalanine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HOMOPHENYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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